molecular formula C16H11ClN2 B2709005 2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile CAS No. 866042-63-9

2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile

Cat. No.: B2709005
CAS No.: 866042-63-9
M. Wt: 266.73
InChI Key: IIPIOEGHWBDCLQ-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile (CAS 866042-63-9) is a nitrile-containing chemical building block offered for research purposes. With the molecular formula C₁₆H₁₁ClN₂ and a molecular weight of 266.73, this compound is characterized by its benzonitrile core substituted with a chloro group and a 3-methylindol-1-yl moiety . The nitrile functional group is a key feature in many pharmacologically active compounds and is known for its biocompatibility and metabolic stability . In medicinal chemistry research, the nitrile group often serves as a hydrogen bond acceptor, mimicking carbonyl groups in steroidal ligands or engaging in polar interactions with amino acid residues such as serine, glutamine, or arginine in enzyme binding sites . This makes nitrile-containing structures like this one valuable scaffolds in the design of enzyme inhibitors and receptor antagonists. Indole derivatives are privileged structures in drug discovery, featuring prominently in compounds targeting a wide range of conditions, including neurological disorders, cancers, and cognitive impairments . Researchers may employ this compound as a key intermediate in the synthesis of more complex molecules or for building libraries of hybrid pharmacophores intended to enhance desired biological activity while minimizing side effects . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-(3-methylindol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c1-11-10-19(15-7-3-2-5-12(11)15)16-8-4-6-14(17)13(16)9-18/h2-8,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPIOEGHWBDCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzonitrile and 3-methylindole as the primary starting materials.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A suitable base, such as potassium carbonate, is used to deprotonate the indole nitrogen, making it more nucleophilic.

    Coupling Reaction: The deprotonated 3-methylindole is then reacted with 2-chlorobenzonitrile in the presence of a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine.

Chemical Reactions Analysis

2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies, derivatives of indole compounds, including those similar to 2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile, have shown promising results in inhibiting cancer cell proliferation. For instance, research indicates that indole derivatives can inhibit Src family tyrosine kinases, which are often overexpressed in cancers such as colorectal and breast cancer .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects typically involves the modulation of signaling pathways associated with cell growth and survival. By targeting specific kinases, these compounds can induce apoptosis in malignant cells while sparing normal cells, thereby reducing side effects associated with traditional chemotherapeutics .

Data Table: Cytotoxicity of Indole Derivatives

Compound NameCell Line Tested (IC50 µM)Activity Level
This compoundHT29 (Colon Cancer)Moderate (21.91)
3-(4`-dimethylaminobenzylidene)-1,3-dihydro-indolin-2-thioneMCF7 (Breast Cancer)Moderate (21.20)

Material Science Applications

Organic Electronics
The compound's structural properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the indole moiety enhances charge transport properties, which is critical for the efficiency of these devices .

Polymer Chemistry
In polymer chemistry, derivatives of this compound can be utilized as monomers or additives to improve the thermal and mechanical properties of polymers. The incorporation of indole-based structures into polymer matrices can enhance their conductivity and stability under various environmental conditions .

Data Table: Properties Relevant to Material Science

PropertyValueApplication Area
Thermal StabilityHighPolymer Composites
Charge MobilityEnhancedOrganic Electronics
Mechanical StrengthImprovedStructural Polymers

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of indole derivatives, including this compound, demonstrated significant cytotoxicity against HT29 and MCF7 cell lines. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the indole ring could enhance potency against specific cancer types .

Case Study 2: Application in OLEDs
Research focused on the use of indole derivatives in OLED technology revealed that compounds with similar structures exhibited improved luminescence and charge transport efficiency. The findings suggest that optimizing the indole substitution pattern could lead to better performance in OLED devices .

Mechanism of Action

The mechanism of action of 2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Benzonitrile Derivatives

The target compound shares the 2-chloro-6-substituted benzonitrile backbone with several analogs (Table 1). Key variations lie in the substituent at the 6-position:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key References
2-Chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile 3-Methylindole C₁₆H₁₁ClN₂ 266.73 N/A
NPS-2143 (2R)-3-[[1,1-Dimethyl-2-(naphthalen-2-yl)ethyl]amino]-2-hydroxypropoxy C₂₄H₂₈ClN₂O₃ 427.95
2-Chloro-6-(phenylthio)benzonitrile Phenylthio C₁₃H₈ClNS 261.73
2-Chloro-6-(trifluoromethyl)benzonitrile Trifluoromethyl C₈H₃ClF₃N 205.56

Key Observations :

  • The indole substituent in the target compound introduces a planar aromatic system distinct from the bulkier naphthyl group in NPS-2143 or the electron-withdrawing trifluoromethyl group in ’s compound.
  • Substituents like phenylthio () or amino-alcohol () alter electronic properties and steric bulk, impacting receptor binding .

Physicochemical Properties and Stability

  • Boiling Points and Solubility : While data for the target compound are unavailable, analogs like 2-chloro-6-(trifluoromethyl)benzonitrile have predicted boiling points of ~237°C . The polar nitrile group and hydrophobic substituents (e.g., indole, naphthyl) suggest moderate solubility in organic solvents.
  • Storage : Most benzonitrile derivatives (e.g., ’s compounds) are stored at +4°C to prevent degradation .

Biological Activity

2-Chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C13H10ClN Molecular Weight 233 68 g mol \text{C}_{13}\text{H}_{10}\text{ClN}\quad \text{ Molecular Weight 233 68 g mol }

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. In vitro evaluations have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

  • Staphylococcus aureus (MRSA) : MIC = 0.98 µg/mL
  • Mycobacterium smegmatis : MIC = 7.80 µg/mL
  • Candida albicans : MIC = 7.80 µg/mL

These results indicate that the compound exhibits significant antibacterial and antifungal activity, particularly against resistant strains .

Anticancer Activity

The antiproliferative effects of the compound have been evaluated against several cancer cell lines. Notably, it has shown promising results in inhibiting the growth of rapidly dividing cancer cells.

Cell Lines Tested :

  • A549 (lung cancer) : Significant growth suppression observed.
  • MCF7 (breast cancer) : Moderate to high inhibition rates noted.

Mechanism of Action :
The compound's anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression, although further mechanistic studies are needed to fully elucidate these pathways .

Study 1: Antibacterial Evaluation

A comprehensive study assessed the antibacterial properties of various indole derivatives, including this compound. The results indicated that this compound had a lower MIC compared to many other synthesized analogues, suggesting a strong potential for development into an antibiotic agent .

Study 2: Anticancer Properties

In another investigation focusing on indole-based compounds, this compound was tested against multiple cancer cell lines. The findings revealed that it could significantly reduce cell viability in A549 cells, supporting its candidacy for further development as an anticancer drug .

Comparative Analysis of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/MBC (µg/mL)Notes
AntibacterialStaphylococcus aureus0.98Effective against MRSA
Mycobacterium smegmatis7.80Active against mycobacterial strains
Escherichia coli>100Inactive against this Gram-negative bacterium
AntifungalCandida albicans7.80Moderate antifungal activity
AnticancerA549IC50 ~10Significant growth inhibition
MCF7IC50 ~15Moderate inhibition

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-chloro-6-(3-methyl-1H-indol-1-yl)benzonitrile to ensure high purity for biological assays?

Methodological Answer: The synthesis typically involves coupling 2-chloro-6-fluorobenzonitrile with 3-methylindole under nucleophilic aromatic substitution conditions. Purification is critical to remove unreacted intermediates; recrystallization using mixed solvents (e.g., ethyl acetate/hexane) is recommended. Solvent selection should prioritize solubility differences between the product and impurities. For robust purity validation, combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Co-crystallize the compound with a suitable solvent (e.g., DMSO) to determine bond lengths, angles, and molecular conformation. SHELX programs are widely used for structure refinement .
  • Spectroscopy : Use FT-IR to identify nitrile (C≡N) stretching vibrations (~2220 cm⁻¹) and indole N–H stretches (~3400 cm⁻¹). UV-Vis analysis in acetonitrile can reveal π→π* transitions of the aromatic system .

Q. What solvent systems are optimal for preparing stock solutions of this compound for in vitro studies?

Methodological Answer: The compound is hydrophobic; dissolve in DMSO at 10 mM (validated by NMR or LC-MS to exclude decomposition). For aqueous assays, dilute stock solutions into buffered media with ≤1% DMSO to prevent cellular toxicity. Pre-screen solvents for compatibility with biological systems (e.g., cytotoxicity assays) .

Q. How do researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Store aliquots at -20°C, 4°C, and room temperature.
  • Analyze degradation via HPLC at intervals (0, 7, 30 days).
  • Monitor pH-sensitive functional groups (e.g., nitrile) using FT-IR. Stability is confirmed if >95% purity is retained after 30 days at -20°C .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the allosteric modulation of calcium-sensing receptors (CaSR) by this compound?

Methodological Answer:

  • Operational models : Use HEK293 cells expressing human CaSR. Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) in response to the compound and orthosteric agonists (e.g., Ca²⁺). Fit data to the operational model of allosterism to estimate cooperativity (α) and binding affinity (KB) .
  • Competitive binding assays : Radiolabeled CaSR antagonists (e.g., [³H]NPS-2143) validate displacement curves. Schild analysis quantifies antagonism potency (pA2 values) .

Q. How do researchers resolve discrepancies in binding affinity data across different in vitro assays?

Methodological Answer:

  • Assay standardization : Control variables like buffer ionic strength (e.g., 150 mM NaCl), pH (7.4), and temperature (37°C).
  • Cross-validation : Compare radioligand binding (membrane preparations) with functional assays (Ca²⁺ mobilization). Use statistical tools (e.g., two-way ANOVA) to identify systematic errors. Reconcile outliers via surface plasmon resonance (SPR) to measure direct binding kinetics .

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound in osteoporosis?

Methodological Answer:

  • Ovariectomized (OVX) rats : Administer the compound orally (1–10 mg/kg/day) for 8 weeks. Monitor bone mineral density (DEXA scans) and serum markers (CTX-1 for resorption, P1NP for formation).
  • Micro-CT analysis : Quantify trabecular bone volume (BV/TV) in femurs. Compare with controls and bisphosphonate-treated cohorts .

Q. How can computational modeling predict the compound’s interaction with off-target receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to screen against GPCR databases (e.g., PDB entries for adrenergic or dopamine receptors). Focus on hydrophobic pockets accommodating the indole and benzonitrile moieties.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energies (MM-PBSA) to rank off-target risks .

Q. What strategies mitigate aggregation-induced artifacts in high-throughput screening (HTS) assays?

Methodological Answer:

  • Dynamic light scattering (DLS) : Pre-screen compound solutions (≥10 µM) to detect aggregates (>100 nm).
  • Additive testing : Include 0.01% Tween-20 or 5% PEG-8000 to disrupt aggregates. Confirm activity retention in dose-response curves .

Q. How do researchers validate the compound’s role in modulating intracellular signaling pathways beyond CaSR?

Methodological Answer:

  • Phosphoproteomics : Treat cells (e.g., SaOS-2 osteoblasts) with the compound (1 µM, 24 hrs). Perform LC-MS/MS to identify differentially phosphorylated proteins (e.g., ERK1/2, AKT).
  • Pathway enrichment analysis : Use STRING or KEGG to map signaling networks. Confirm hits via siRNA knockdown or pharmacological inhibitors .

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